molecular formula C17H13N3OS B1607651 4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol CAS No. 519056-68-9

4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1607651
CAS No.: 519056-68-9
M. Wt: 307.4 g/mol
InChI Key: DZJWQPXUCPWEBC-UHFFFAOYSA-N
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Description

4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a thiol group, a furylmethyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with 1-naphthyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or the attached groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the triazole ring or the aromatic groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole-thiol compounds.

Scientific Research Applications

4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The furylmethyl and naphthyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-furylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(2-furylmethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-furylmethyl)-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a furylmethyl group and a naphthyl group, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new chemical entities with specific biological or material properties.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-naphthalen-1-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c22-17-19-18-16(20(17)11-13-7-4-10-21-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJWQPXUCPWEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)N3CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384662
Record name 4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519056-68-9
Record name 4-(2-Furanylmethyl)-2,4-dihydro-5-(1-naphthalenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519056-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

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